molecular formula C13H18O2S B11998255 2-(Hexylsulfanyl)benzoic acid CAS No. 15823-57-1

2-(Hexylsulfanyl)benzoic acid

Cat. No.: B11998255
CAS No.: 15823-57-1
M. Wt: 238.35 g/mol
InChI Key: WWGRREFETLEGBL-UHFFFAOYSA-N
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Description

2-(Hexylsulfanyl)benzoic acid is a benzoic acid derivative characterized by a hexylsulfanyl (-S-C₆H₁₃) substituent at the ortho position of the aromatic ring. This structural motif combines the carboxylic acid functionality with a hydrophobic alkylthio chain, rendering the compound amphiphilic. Such properties make it relevant in materials science, medicinal chemistry, and organic synthesis, particularly in applications requiring controlled solubility or interfacial activity.

Properties

CAS No.

15823-57-1

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

2-hexylsulfanylbenzoic acid

InChI

InChI=1S/C13H18O2S/c1-2-3-4-7-10-16-12-9-6-5-8-11(12)13(14)15/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,15)

InChI Key

WWGRREFETLEGBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=CC=CC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexylsulfanyl)benzoic acid typically involves the introduction of a hexylsulfanyl group to a benzoic acid derivative. One common method is the reaction of 2-bromobenzoic acid with hexanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Hexylsulfanyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hexylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 2-(Hexylsulfinyl)benzoic acid, 2-(Hexylsulfonyl)benzoic acid.

    Reduction: 2-(Hexylsulfanyl)benzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hexylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The hexylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the ortho position of benzoic acid significantly influences molecular properties. A comparative analysis of key derivatives is provided below:

Compound Name Substituent (Position) Solubility (logP) Biological Activity (ΔGbinding, kcal/mol) Key Applications/Findings
2-(Hexylsulfanyl)benzoic acid -S-C₆H₁₃ (ortho) ~3.5 (estimated) N/A Amphiphilic catalyst, drug delivery
2-Benzoylbenzoic acid -CO-C₆H₅ (ortho) 2.8 -7.2 (T1R3 receptor) Sweet taste receptor modulation
2-(4-Methylbenzoyl)benzoic acid -CO-C₆H₄-CH₃ (para-methyl) 3.1 -8.1 (T1R3 receptor) Enhanced receptor binding affinity
2-(Sulfooxy)benzoic acid -O-SO₃H (ortho) -0.5 (hydrophilic) N/A Metabolite in sulfonation pathways
Methylbenzoic acid -CH₃ (ortho) 1.9 N/A Intermediate in organic synthesis

Key Observations :

  • Hydrophobicity : The hexylsulfanyl group imparts higher lipophilicity (logP ~3.5) compared to methyl (-CH₃) or sulfonyl (-SO₃H) substituents, enhancing membrane permeability in drug design .
  • Receptor Binding : Benzoyl derivatives (e.g., 2-(4-methylbenzoyl)benzoic acid) exhibit stronger receptor interactions (ΔGbinding = -8.1 kcal/mol) due to aromatic stacking and hydrogen bonding with T1R3 residues .
  • Acidity : Sulfonated derivatives (e.g., 2-(sulfooxy)benzoic acid) are highly acidic (pKa <2), favoring ionic interactions in aqueous environments .
Table 1: Comparative Binding Energies of Benzoic Acid Derivatives (T1R3 Receptor)
Compound ΔGbinding (kcal/mol) Interacting Residues
2-Benzoylbenzoic acid -7.2 Asp278, Ser144, Gln148
2-(4-Methylbenzoyl)benzoic acid -8.1 Asp278, Tyr220, His145
2-(4-Methoxybenzoyl)benzoic acid -7.8 Asp278, Gln148, Ser144

Insight : Para-substituted benzoyl groups improve binding affinity through hydrophobic and polar interactions with receptor pockets .

Table 2: Solubility and logP Trends
Compound logP Solubility in Water (mg/mL)
This compound ~3.5 <0.1 (estimated)
2-(Sulfooxy)benzoic acid -0.5 >100
Methylbenzoic acid 1.9 2.4

Insight : Alkylthio groups balance hydrophobicity for drug delivery, while sulfonyl groups enhance aqueous solubility .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(hexylsulfanyl)benzoic acid, and how can purity be optimized during synthesis?

  • Methodology : A thioether linkage can be introduced via nucleophilic substitution. Start with 2-mercaptobenzoic acid and 1-bromohexane in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). Monitor reaction progress via TLC or HPLC. Purify via recrystallization using ethanol/water mixtures to remove unreacted starting materials. Purity optimization requires strict control of stoichiometry (1:1.2 molar ratio of thiol to alkyl bromide) and inert atmosphere to prevent oxidation .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., thioether proton at δ 2.8–3.2 ppm) and FT-IR (S–C stretch at ~600 cm⁻¹).

Q. How should crystallographic data for this compound be refined to resolve ambiguities in hydrogen bonding networks?

  • Methodology : Use SHELXL for small-molecule refinement. Collect high-resolution X-ray data (≤ 0.8 Å) to resolve positional disorder in the hexyl chain. Apply restraints for anisotropic displacement parameters. For hydrogen bonding, employ SHELXPRO to analyze O–H···O and S–H···O interactions, cross-referencing with graph-set analysis (e.g., Etter’s rules for H-bond patterns) .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

  • Methodology : Use LC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Optimize ionization parameters in negative-ion mode (m/z ~253 [M−H]⁻). Validate the method with spike-recovery experiments (80–120% recovery range) and matrix-matched calibration curves to account for ion suppression .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) influence the supramolecular assembly of 2-(alkylsulfanyl)benzoic acid derivatives?

  • Methodology : Synthesize analogs with varying alkyl chains (C4–C8). Analyze crystal packing via X-ray diffraction to identify trends in H-bonding (e.g., R₂²(8) dimer formation) and van der Waals interactions. Compare lattice energies using DFT calculations (B3LYP/6-31G*). Longer chains (e.g., C6) may enhance hydrophobic interactions, reducing solubility but stabilizing layered structures .

Q. What strategies can resolve contradictions in metabolic pathway data for this compound derivatives observed in in vitro vs. in vivo models?

  • Methodology : Conduct parallel in vitro (hepatocyte microsomes) and in vivo (rodent) studies. Use isotopic labeling (e.g., 13C^{13}C-hexyl chain) to track metabolites via HR-MS. Discrepancies may arise from extrahepatic metabolism or gut microbiota activity. Validate findings with CYP450 inhibition assays (e.g., ketoconazole for CYP3A4) and fecal transplant models .

Q. How can computational modeling predict the metal-chelating behavior of this compound for material science applications?

  • Methodology : Perform density functional theory (DFT) calculations to evaluate binding affinities with transition metals (e.g., Cu²⁺, Fe³⁺). Focus on the carboxylate and thioether groups as potential coordination sites. Compare with experimental data from UV-Vis titration (e.g., ligand-to-metal charge transfer bands) and XPS to validate predicted geometries .

Q. What experimental design considerations are critical for studying the environmental photodegradation of this compound?

  • Methodology : Simulate sunlight exposure using a xenon arc lamp (ASTM G155 Cycle 1). Monitor degradation via HPLC-UV and identify products using Q-TOF-MS. Control for pH (5–9) and dissolved oxygen. Quantum yield calculations require actinometry (e.g., potassium ferrioxalate). Note that thioether oxidation may dominate, forming sulfoxide/sulfone derivatives .

Methodological Challenges & Troubleshooting

Q. How can crystallographic twinning be addressed during structure determination of this compound polymorphs?

  • Solution : Use SHELXD for twin detection. If twinning fraction exceeds 30%, apply a twin law (e.g., twofold rotation axis) and refine with HKLF5 format in SHELXL. Validate with R₁/residual density maps. For severe cases, collect data at multiple temperatures to isolate a single domain .

Q. Why might discrepancies arise in FT-IR assignments for this compound, and how can they be resolved?

  • Solution : Overlapping peaks (e.g., C=O and S–C stretches) can be deconvoluted using second-derivative analysis or 2D-COSY IR. Compare experimental spectra with DFT-simulated vibrational modes (B3LYP/6-311++G** basis set). Assign bands via potential energy distribution (PED) analysis ≥ 10% contribution .

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